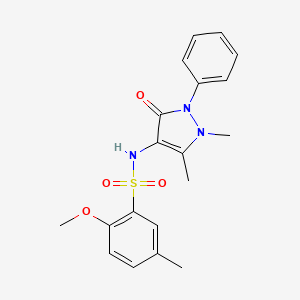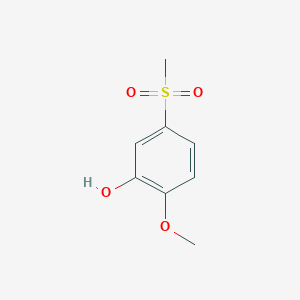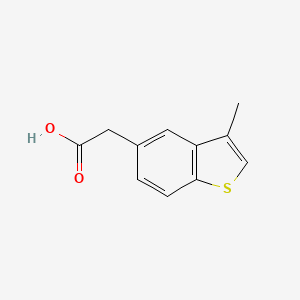![molecular formula C9H12N4O B7628521 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, also known as AG-120, is a small molecule inhibitor that targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. IDH1 mutations are commonly found in several types of cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. AG-120 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of IDH1-mutant cancers.
Mechanism of Action
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one selectively targets the mutated IDH1 enzyme, which is responsible for the production of the oncometabolite 2-HG. By inhibiting this enzyme, 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one reduces the levels of 2-HG and restores normal cellular differentiation and function. This mechanism of action has been shown to be effective in preclinical studies and is currently being evaluated in clinical trials.
Biochemical and Physiological Effects:
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been shown to selectively target the mutated IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-HG. This reduction in 2-HG levels has been associated with a restoration of normal cellular differentiation and function, as well as a decrease in tumor growth and proliferation. In clinical trials, 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been well-tolerated, with the most common side effects being nausea, vomiting, and fatigue.
Advantages and Limitations for Lab Experiments
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several advantages for use in lab experiments, including its selectivity for the mutated IDH1 enzyme, its ability to reduce 2-HG levels, and its potential as a targeted therapy for IDH1-mutant cancers. However, there are also limitations to its use, including the need for further research to determine its optimal dosing and combination with other therapies, as well as potential resistance mechanisms that may develop over time.
Future Directions
There are several future directions for research on 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, including the evaluation of its efficacy in combination with other therapies, the development of biomarkers to predict response to treatment, and the investigation of potential resistance mechanisms. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing and scheduling of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one for the treatment of IDH1-mutant cancers.
Synthesis Methods
The synthesis of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves several steps, including the condensation of 2,4-dichloro-5-methylpyrimidine with ethyl acetoacetate, followed by the introduction of an amino group and subsequent cyclization to form the pyrrolopyrimidinone ring. The final product is obtained through several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been extensively studied for its potential as a targeted therapy for IDH1-mutant cancers. Preclinical studies have shown that 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can selectively inhibit the mutated IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent restoration of normal cellular differentiation and function. Clinical trials are currently underway to evaluate the safety and efficacy of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one in patients with IDH1-mutant gliomas and acute myeloid leukemia.
properties
IUPAC Name |
4-amino-2,5,5-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-4-11-6(10)5-7(12-4)13-8(14)9(5,2)3/h1-3H3,(H3,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGUFWOACUAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)NC(=O)C2(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)


![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)





![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)

